4-fluoro-N-(2-methoxyethyl)aniline
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Overview
Description
4-fluoro-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H12FNO It is a derivative of benzenamine, where the amino group is substituted with a 4-fluoro group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxyethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-fluorobenzene, undergoes nitration to form 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.
Alkylation: 4-fluoroaniline is then alkylated with 2-methoxyethyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-fluoro-N-(2-methoxyethyl)nitrobenzene.
Reduction: Formation of 4-fluoro-N-(2-methoxyethyl)amine.
Substitution: Formation of various substituted benzenamines depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The methoxyethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-fluoroaniline: Lacks the methoxyethyl group, resulting in different chemical and biological properties.
N-methylaniline: Lacks the fluorine atom, affecting its reactivity and binding affinity.
4-methoxyaniline: Lacks the fluorine atom, leading to different electronic and steric effects
Uniqueness
4-fluoro-N-(2-methoxyethyl)aniline is unique due to the combined presence of the fluorine and methoxyethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C9H12FNO/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
InChI Key |
GILNNWLUUQZYEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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